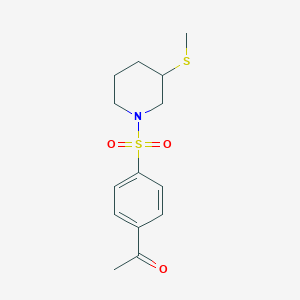

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone, also known as MTSES, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that is commonly used as a reagent for modifying cysteine residues in proteins. MTSES has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Anticancer Activity

One of the notable applications of compounds related to 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone is in the field of anticancer research. The synthesis of novel sulfones having biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties starting with related compounds has been explored for their in vitro anticancer activity against the breast cancer cell line (MCF7) (Bashandy et al., 2011).

Antibacterial Activity

Compounds derived from the synthesis involving 1-(4-(piperidin-1-yl) phenyl) ethanone have shown significant antibacterial activity. This includes the microwave-assisted synthesis of novel compounds which have been screened for their antibacterial efficacy (Merugu, Ramesh, & Sreenivasulu, 2010). Another study on microwave-assisted synthesis involving piperidine containing pyrimidine imines and thiazolidinones revealed compounds with antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-bonding Patterns in Enaminones

Research into the hydrogen-bonding patterns of enaminones related to 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone has provided insights into their molecular structures. These studies have implications for understanding the chemical properties and reactivity of such compounds (Balderson et al., 2007).

Potent Tumor-selective Cytotoxins

Novel compounds in the family of 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone, such as 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones, have been identified as potent tumor-selective cytotoxins. These compounds have shown a preferential lethality toward various neoplasms compared to some normal cells, indicating their potential as targeted anticancer drugs (Das et al., 2011).

Future Directions

The future directions in the research of “1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone” and similar compounds could involve further exploration of their synthesis, structural analysis, and biological activity. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-[4-(3-methylsulfanylpiperidin-1-yl)sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S2/c1-11(16)12-5-7-14(8-6-12)20(17,18)15-9-3-4-13(10-15)19-2/h5-8,13H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUUQDMSRZAQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734199.png)

![N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide](/img/structure/B2734200.png)

![1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2734201.png)

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2734202.png)

![7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2734206.png)

![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)